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Compound of Interest

Compound Name: Bodipy FL-C16

Cat. No.: B15553641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bodipy FL-C16, a

fluorescently labeled long-chain fatty acid analog, for cellular and tissue imaging using two-

photon excitation microscopy (TPM). This document outlines the spectral properties of the dye,

recommended microscopy settings, and detailed protocols for in vitro and in vivo applications.

Introduction to Bodipy FL-C16
Bodipy FL-C16 is a valuable tool for investigating fatty acid uptake and lipid metabolism in

biological systems. It consists of the Bodipy FL fluorophore attached to a 16-carbon fatty acid

chain (palmitic acid). This structure allows it to be transported into cells via fatty acid transport

proteins, mimicking the behavior of natural long-chain fatty acids. Its bright fluorescence and

high photostability make it well-suited for advanced imaging techniques like two-photon

microscopy, which offers advantages such as deeper tissue penetration, reduced phototoxicity,

and inherent optical sectioning.

Spectral Properties and Two-Photon Excitation
Bodipy FL-C16 exhibits a primary one-photon excitation peak at approximately 505 nm and an

emission peak around 515 nm. For two-photon excitation, the optimal wavelength is generally

found in the near-infrared (NIR) range. While the exact peak can vary depending on the local

environment, a two-photon excitation maximum for the Bodipy FL core has been reported to be

around 920 nm.
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Recommended Two-Photon Microscopy Settings
The optimal settings for two-photon imaging of Bodipy FL-C16 will depend on the specific

microscope, objective, and sample being used. The following table provides a summary of

recommended starting parameters that should be empirically optimized for each experiment.
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Parameter
Recommended
Range/Value

Notes

Two-Photon Excitation

Wavelength
920 nm

Start with 920 nm and adjust

for optimal signal-to-noise

ratio. A tuning range of 880-

960 nm may be explored.

Laser Power < 50 mW at the sample

Use the lowest laser power

necessary to obtain a good

signal to minimize phototoxicity

and photobleaching.[1][2]

Emission Filter 500-550 nm bandpass

A standard green emission

filter is suitable for collecting

the Bodipy FL-C16 signal.

Objective

High numerical aperture (NA)

water or oil immersion

objective (e.g., 20x, 40x, 60x)

The choice of objective will

depend on the desired field of

view and resolution.

Pixel Dwell Time 1-4 µs

Shorter dwell times can reduce

phototoxicity but may require

averaging to improve the

signal-to-noise ratio.

Detector

High-sensitivity non-

descanned detectors (NDDs)

or GaAsP detectors

These detectors are ideal for

the low light conditions often

encountered in two-photon

microscopy.

Image Size 512x512 or 1024x1024 pixels

This provides a good balance

between resolution and

acquisition speed.

Z-stack Step Size 1-2 µm

Adjust based on the objective's

depth of field and the desired

axial resolution.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2586864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8259313/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Staining of Cultured Cells
This protocol describes the staining of cultured cells with Bodipy FL-C16 for the visualization

of fatty acid uptake and lipid droplets.

Materials:

Bodipy FL-C16 (stock solution in DMSO, e.g., 1 mM)

Complete cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Bovine serum albumin (BSA), fatty acid-free

Coverslips or imaging dishes suitable for microscopy

Cultured cells of interest

Protocol:

Cell Seeding: Seed cells on coverslips or imaging dishes and culture until they reach the

desired confluency.

Preparation of Staining Solution:

Prepare a working solution of Bodipy FL-C16 by diluting the stock solution in a serum-

free medium or HBSS containing fatty acid-free BSA. A final concentration of 1-5 µM is a

good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its

uptake.

Cell Staining:

Wash the cells once with warm PBS or HBSS.

Incubate the cells with the Bodipy FL-C16 staining solution for 15-30 minutes at 37°C.[3]

The optimal incubation time may vary depending on the cell type and experimental goals.

Washing:
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Remove the staining solution and wash the cells two to three times with warm PBS or

HBSS to remove excess probe.

Imaging:

Immediately image the cells using a two-photon microscope with the recommended

settings. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top

incubator.

In Vivo Imaging in a Mouse Model
This protocol provides a general guideline for in vivo imaging of Bodipy FL-C16 in a mouse

model, for example, using a dorsal skinfold window chamber or an abdominal imaging window.

Materials:

Bodipy FL-C16 (sterile solution)

Anesthetized mouse with an imaging window

Two-photon microscope with an animal-compatible stage

Physiological saline

Protocol:

Animal Preparation:

Anesthetize the mouse according to approved institutional animal care and use committee

(IACUC) protocols.

Position the mouse on the microscope stage and ensure the imaging window is accessible

to the objective.

Probe Administration:

Administer Bodipy FL-C16 via tail vein injection. A typical dose is 100 µL of a 200 µM

solution.[4][5] The optimal dose may need to be determined empirically.
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Image Acquisition:

Begin acquiring images immediately after injection to capture the kinetics of fatty acid

uptake.

Acquire time-lapse images or Z-stacks at desired intervals. The fluorescence signal is

often observed to plateau around 30-60 minutes post-injection.[3][5][6]

Post-Imaging:

After imaging, recover the animal from anesthesia according to approved protocols.

Data Analysis and Interpretation
The acquired images can be analyzed to quantify various aspects of lipid metabolism,

including:

Fatty Acid Uptake Rate: By measuring the increase in fluorescence intensity over time in

specific cells or regions of interest.

Lipid Droplet Dynamics: Tracking the formation, movement, and fusion of lipid droplets within

cells.

Subcellular Localization: Co-staining with other organelle-specific dyes can reveal the

trafficking of fatty acids to mitochondria, endoplasmic reticulum, or other organelles.[7][8][9]

[10]

Diagrams
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Caption: In Vitro Experimental Workflow.
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Caption: Cellular Uptake and Metabolism of Bodipy FL-C16.
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Troubleshooting and Considerations
Phototoxicity: Bodipy dyes can generate reactive oxygen species upon illumination, leading

to phototoxicity.[11][12][13][14] It is crucial to use the lowest possible laser power and limit

exposure time, especially for live-cell imaging.

Signal-to-Noise Ratio: If the signal is weak, consider increasing the detector gain, using

frame averaging, or slightly increasing the laser power while monitoring for signs of

phototoxicity.

Background Fluorescence: Ensure thorough washing after staining to minimize background

from unbound probe.

Probe Concentration: High concentrations of Bodipy FL-C16 can lead to self-quenching of

the fluorescence. Optimize the concentration for each cell type and application.

Cellular Health: Ensure cells are healthy and not stressed, as this can alter lipid metabolism

and probe uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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